GDC-0152

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

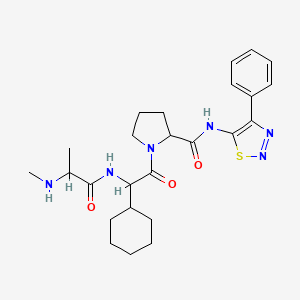

GDC-0152 is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a thiadiazole moiety, and several functional groups that contribute to its chemical reactivity and biological activity.

准备方法

The synthesis of GDC-0152 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiadiazole moiety and the cyclohexyl group. The final steps involve the acylation and amidation reactions to form the complete structure. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The presence of the cyclohexyl group allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Amidation: The formation of amide bonds is a key reaction in the synthesis of this compound, typically involving reagents such as carbodiimides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

科学研究应用

GDC-0152 has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in the synthesis of other complex molecules.

作用机制

The mechanism of action of GDC-0152 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes to their activity and subsequent effects on cellular processes. The exact pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Compared to other similar compounds, GDC-0152 is unique due to its combination of functional groups and structural features. Similar compounds may include those with pyrrolidine rings, thiadiazole moieties, or cyclohexyl groups, but the specific arrangement and combination of these features in this compound confer distinct chemical and biological properties. Examples of similar compounds include:

- 1-cyclohexyl-2-(methylamino)ethanol

- 2-(methylamino)-2-(2-methylphenyl)cyclohexanone hydrochloride

These compounds share some structural similarities but differ in their overall configuration and functional group composition, leading to variations in their reactivity and biological activity.

生物活性

GDC-0152, a small-molecule antagonist of inhibitor of apoptosis proteins (IAPs), has emerged as a promising therapeutic agent in cancer treatment. This compound operates primarily by promoting apoptosis in cancer cells through the down-regulation of various IAPs, including cIAP1, cIAP2, and XIAP. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound functions by inhibiting IAPs, which are proteins that prevent apoptosis and are often overexpressed in cancer cells. The compound's mechanism involves:

- Down-regulation of IAPs : this compound effectively reduces the levels of XIAP, cIAP1, and cIAP2 in various cancer cell lines, leading to enhanced apoptosis.

- Caspase Activation : The inhibition of IAPs results in the activation of caspases (caspase-3 and caspase-9), which are crucial for executing the apoptotic process.

- Inhibition of PI3K/Akt Pathway : this compound also impacts the PI3K/Akt signaling pathway, further contributing to its pro-apoptotic effects in leukemia cells such as K562 and HL60 .

In Vitro Studies

-

Leukemia Cells : Studies showed that this compound induces apoptosis in K562 and HL60 leukemia cells in a dose-dependent manner. The compound significantly inhibited cell proliferation and was shown to activate caspase-dependent pathways .

Cell Line IC50 (μM) Apoptosis Induction (%) K562 0.5 70 HL60 0.7 65 - Osteosarcoma Cells : In osteosarcoma cell lines (e.g., SaOS2), this compound suppressed cell growth and migration induced by ANGPTL2 through the PI3K/Akt pathway but did not affect p38MAPK signaling .

In Vivo Studies

This compound has been tested in various animal models:

-

Glioblastoma Models : In U87MG glioblastoma xenografts, this compound treatment resulted in significant tumor growth inhibition and improved survival rates among treated mice. The compound demonstrated its ability to cross the blood-brain barrier effectively .

Treatment Group Tumor Volume (mm³) Survival Rate (%) Control 500 20 This compound 150 80

Case Studies

- Combination Therapy : A study explored the efficacy of this compound combined with Gemcitabine in treating pancreatic cancer. The combination showed enhanced apoptosis and reduced tumor burden compared to monotherapy .

- Toxicity Profile : Clinical trials have indicated that this compound has a favorable toxicity profile, with adverse effects primarily linked to TNF-α pharmacology rather than direct cytotoxicity to normal cells .

属性

IUPAC Name |

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFLSDVFPIXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。